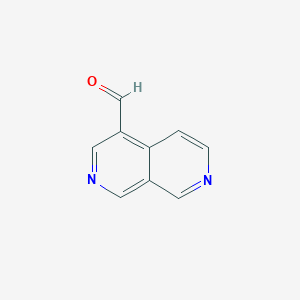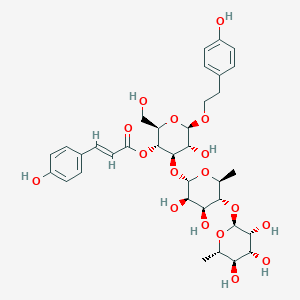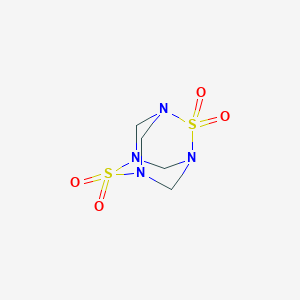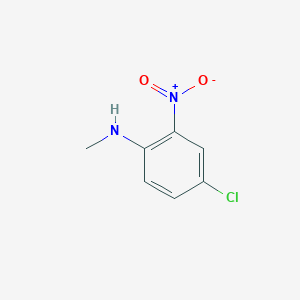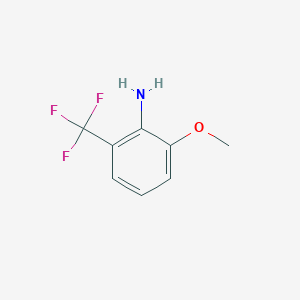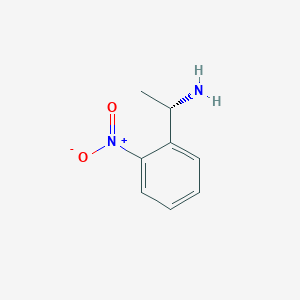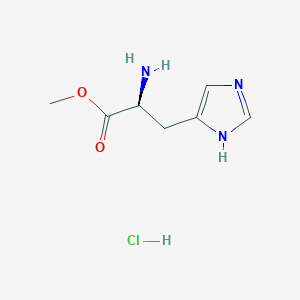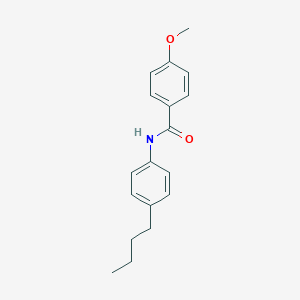
N-(4-butylphenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-4-methoxybenzamide, commonly known as BMB, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BMB belongs to a class of compounds known as benzamides, which are known to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of BMB is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various receptors and enzymes in the body. BMB has been shown to interact with the sigma-1 receptor, which is known to play a role in pain perception, memory, and neuroprotection. BMB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects:
BMB has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. BMB has also been shown to reduce pain by modulating the activity of pain receptors in the body. In addition, BMB has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
BMB has several advantages for use in lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities. BMB can be used in various assays to study its effects on different receptors and enzymes. However, BMB also has some limitations. It is not very water-soluble, which can make it difficult to use in certain assays. In addition, BMB can exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on BMB. One area of interest is the development of BMB analogs with improved pharmacological properties. Another area of interest is the study of BMB in combination with other drugs for the treatment of various diseases. Additionally, the role of BMB in the regulation of autophagy, a process involved in cellular homeostasis, is an area of growing interest. Finally, the use of BMB as a diagnostic tool in cancer imaging is an area of active research.
Conclusion:
In conclusion, BMB is a synthetic compound that exhibits a wide range of biological activities and has potential therapeutic applications in various diseases. The synthesis method of BMB involves the reaction of 4-methoxybenzoic acid with butylamine in the presence of a coupling agent. BMB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. The exact mechanism of action of BMB is not fully understood, but it is believed to modulate the activity of various receptors and enzymes in the body. BMB has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on BMB, including the development of BMB analogs with improved pharmacological properties and the study of BMB in combination with other drugs for the treatment of various diseases.
合成方法
The synthesis of BMB involves the reaction of 4-methoxybenzoic acid with butylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields N-(4-butylphenyl)-4-methoxybenzamide, which can be purified by recrystallization or column chromatography.
科学研究应用
BMB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. BMB has been investigated for its role in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool in cancer imaging.
属性
CAS 编号 |
35684-24-3 |
|---|---|
产品名称 |
N-(4-butylphenyl)-4-methoxybenzamide |
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-14-6-10-16(11-7-14)19-18(20)15-8-12-17(21-2)13-9-15/h6-13H,3-5H2,1-2H3,(H,19,20) |
InChI 键 |
ZINCOWNCXXCKNL-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)
